molecular formula C18H18N2O2 B8231142 4(3H)-Quinazolinone, 3-(2-ethoxyphenyl)-2-ethyl- CAS No. 860193-10-8

4(3H)-Quinazolinone, 3-(2-ethoxyphenyl)-2-ethyl-

Cat. No.: B8231142
CAS No.: 860193-10-8
M. Wt: 294.3 g/mol
InChI Key: WPKZSCOZRNRQRM-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2-ethoxyphenyl)-2-ethyl- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazolinone core substituted with an ethoxy-phenyl group at the 3-position and an ethyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 3-(2-ethoxyphenyl)-2-ethyl- typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 2-ethoxybenzaldehyde in the presence of a base such as sodium ethoxide, leading to the formation of the desired quinazolinone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Formation of 3-(2-ethoxy-phenyl)-2-ethylquinazolin-4-carboxylic acid.

    Reduction: Formation of 3-(2-ethoxy-phenyl)-2-ethyl-1,2-dihydroquinazolin-4-one.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(2-ethoxyphenyl)-2-ethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-ethoxyphenyl)-2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target.

Comparison with Similar Compounds

  • 3-(2-methoxy-phenyl)-2-ethyl-3H-quinazolin-4-one
  • 3-(2-chloro-phenyl)-2-ethyl-3H-quinazolin-4-one
  • 3-(2-methyl-phenyl)-2-ethyl-3H-quinazolin-4-one

Uniqueness: 4(3H)-Quinazolinone, 3-(2-ethoxyphenyl)-2-ethyl- is unique due to the presence of the ethoxy group, which can influence its lipophilicity, electronic properties, and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-2-ethylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-17-19-14-10-6-5-9-13(14)18(21)20(17)15-11-7-8-12-16(15)22-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKZSCOZRNRQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101247139
Record name 3-(2-Ethoxyphenyl)-2-ethyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860193-10-8
Record name 3-(2-Ethoxyphenyl)-2-ethyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860193-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Ethoxyphenyl)-2-ethyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101247139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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